In-Depth Technical Guide to the Physical Properties of Acetyl-DL-phenylglycine
In-Depth Technical Guide to the Physical Properties of Acetyl-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Acetyl-DL-phenylglycine, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical characteristics, and provides standardized experimental protocols for their determination. A generalized synthesis and purification workflow is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and manufacturing.
Physical and Chemical Properties
Acetyl-DL-phenylglycine is a synthetic derivative of the non-proteinogenic amino acid phenylglycine. It is a white to off-white crystalline solid at room temperature.[1] Its stability and solubility in various organic solvents make it a versatile building block in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[2]
Quantitative Data Summary
The following table summarizes the key physical properties of Acetyl-DL-phenylglycine compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3][4][5] |
| Molecular Weight | 193.20 g/mol | [1][3][4][5] |
| CAS Number | 15962-46-6 | [1][3][4][5] |
| Appearance | White to almost white powder/crystals | [1] |
| Melting Point | 197.5 - 198.5 °C | [4] |
| Boiling Point | 439.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.233 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in methanol | |
| Purity | ≥98% (by HPLC) | [3][4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of Acetyl-DL-phenylglycine.
Synthesis of Acetyl-DL-phenylglycine
This protocol is adapted from the general method for the N-acetylation of amino acids.
Materials:
-
DL-phenylglycine
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend DL-phenylglycine in glacial acetic acid.
-
With vigorous stirring, slowly add acetic anhydride to the suspension. The molar ratio of DL-phenylglycine to acetic anhydride should be approximately 1:1.2.[6]
-
Heat the reaction mixture to a temperature between 60-100°C and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the N-acetyl-DL-phenylglycine.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
Purification by Recrystallization
Materials:
-
Crude Acetyl-DL-phenylglycine
-
Recrystallization solvent (e.g., ethanol (B145695)/water or methanol/ether mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude Acetyl-DL-phenylglycine to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., a mixture of ethanol and water).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes (one end sealed)
-
Sample of purified Acetyl-DL-phenylglycine
Procedure:
-
Finely powder a small amount of the dried, purified Acetyl-DL-phenylglycine.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).
Solubility Determination (Shake-Flask Method)
Materials:
-
Purified Acetyl-DL-phenylglycine
-
Selected solvent (e.g., water, methanol, ethanol, acetone)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of Acetyl-DL-phenylglycine to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the sample for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation at a high speed.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of Acetyl-DL-phenylglycine in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet or doublet for the alpha-proton on the chiral center, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals would include a peak for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, the alpha-carbon, the carboxylic acid carbon, and distinct signals for the carbons of the phenyl ring.
-
FTIR: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight (193.20).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of Acetyl-DL-phenylglycine.
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. ACETYL-DL-PHENYLGLYCINE | 15962-46-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. N-acetyl-dl-phenylglycine | 15962-46-6 [chemnet.com]
- 6. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
